N-(2-hydroxy-1-phenylethyl)acetamide
Description
N-(2-hydroxy-1-phenylethyl)acetamide is an acetamide derivative characterized by a phenylethyl backbone substituted with a hydroxyl group at the β-position (C2) and an acetamide moiety at the nitrogen atom. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 193.22 g/mol (CAS No. 2187-27-1) .
The hydroxyl group confers polarity, influencing solubility and hydrogen-bonding capacity, while the phenyl and acetamide groups contribute to its aromatic and amide-related reactivity. This structural framework is common in bioactive molecules, making it a candidate for pharmacological studies.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(13)11-10(7-12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGJZWMHBRNNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24666-05-5 | |
| Record name | N-(2-hydroxy-1-phenylethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituted Phenyl Acetamides
(a) N-(2-hydroxy-1-naphthalenyl)acetamide (CAS No. 117-93-1)
- Structure : Features a naphthalene ring instead of benzene, with a hydroxyl group at C2 and acetamide at C1.
- Molecular Formula: C₁₂H₁₁NO₂ (MW: 215.23 g/mol).
- This may enhance binding to aromatic receptors but reduce aqueous solubility .
(b) N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide
- Structure : Incorporates a fluorine atom at the para position of the phenyl ring and an isopropyl group on the nitrogen.
- Molecular Formula: C₁₁H₁₄FNO₂ (MW: 211.24 g/mol).
- Key Differences: Fluorine’s electron-withdrawing effect increases stability and lipophilicity.
(c) N-[3-(1-phenylethyl)phenyl]acetamide
Heterocyclic and Hybrid Acetamides
(a) 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
- Structure : Combines a nitroindole core with a phenylethyl-acetamide side chain.
- The stereochemistry (R-configuration) may influence chiral recognition in biological systems .
(b) N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Analysis of Key Properties
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